3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione
Description
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a triazine derivative characterized by a 2,4-dichlorophenyl substituent at the 3-position and an ethoxy group at the 6-position. The dichlorophenyl group introduces aromaticity and electron-withdrawing effects, while the ethoxy substituent may influence solubility and metabolic stability.
Properties
CAS No. |
63308-64-5 |
|---|---|
Molecular Formula |
C11H9Cl2N3O3 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-ethoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-2-19-9-14-10(17)16(11(18)15-9)8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17,18) |
InChI Key |
RIFDGUOJYIBEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C(=O)N1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the reaction of 2,4-dichlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the desired triazine derivative. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups on the phenyl ring, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazine derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Analysis
Key Compounds for Comparison:
Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)
3-(3,5-Dimethylbenzyl)-6-methylthio-1,3,5-triazine-2,4(1H,3H)-dione
Hexazinone Metabolites (e.g., 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione)
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The ethoxy group at position 6 may reduce water solubility compared to hexazinone’s dimethylamino group, which is more polar .
- Stability: Chlorine atoms on the phenyl ring could confer resistance to metabolic degradation compared to hydroxylated metabolites of hexazinone .
Environmental and Metabolic Behavior
- Hexazinone: Prone to leaching into groundwater due to moderate water solubility . Metabolizes into hydroxylated and dealkylated products .
- Target Compound : The dichlorophenyl group may increase environmental persistence due to chlorine’s resistance to hydrolysis. Ethoxy groups typically undergo oxidative metabolism (e.g., O-deethylation).
Biological Activity
3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a member of the triazine family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound exhibits significant potential in various biological processes, including anti-cancer activities and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 194.02 g/mol. Its structure features a triazine ring substituted with an ethoxy group and two chlorine atoms. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| Boiling Point | 340.6 °C |
| Density | 1.453 g/cm³ |
| Flash Point | 159.8 °C |
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of triazine derivatives, including 3-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these compounds have shown promising results:
- A549 : IC50 = 0.20 μM
- MCF-7 : IC50 = 1.25 μM
- HeLa : IC50 = 1.03 μM
These values indicate a potent cytotoxic effect against these cancer types .
Enzyme Inhibition
Triazines have been investigated for their role as inhibitors of key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it plays a significant role in DNA synthesis and cell proliferation.
The derivatives have demonstrated competitive inhibition with IC50 values comparable to established drugs like methotrexate .
Study on Cytotoxicity
In a study focusing on the cytotoxic effects of triazine derivatives, various compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition across different types of tumors. For instance:
- Derivative A showed an IC50 value of 15.83 μM against MDA-MB321 (breast cancer).
- Derivative B exhibited an IC50 value of 12.21 μM against HepG2 (liver cancer).
These findings suggest that modifications to the triazine structure can enhance biological activity .
The biological activity of triazines can be attributed to their ability to interact with cellular targets:
- Apoptosis Induction : Compounds have been shown to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic factors such as Bcl-2.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle disruption and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
